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Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate

Regulatory toxicology GHS classification Powder coating safety

Procurement challenge: TGIC (Muta. 1B) is restricted in EU coatings, while HAA systems cause pinholes in thick films. Solution: TML-based PT 910 blend (25 wt% TML + 75 wt% DGT). - **Performance**: 3H pencil hardness vs. TGIC (HB); 3H improves scratch resistance during assembly - **Regulatory**: REACH-compliant alternative to TGIC (H340); no volatile byproducts, supports >100 μm films - **Formulation note**: Requires high-Tg (>60°C) polyester resins (e.g., Allnex superdurable series) for storage stability

Molecular Formula C18H18O9
Molecular Weight 378.3 g/mol
CAS No. 7237-83-4
Cat. No. B3056565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(oxiranylmethyl) benzene-1,2,4-tricarboxylate
CAS7237-83-4
Molecular FormulaC18H18O9
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESC1C(O1)COC(=O)C2=CC(=C(C=C2)C(=O)OCC3CO3)C(=O)OCC4CO4
InChIInChI=1S/C18H18O9/c19-16(25-7-11-4-22-11)10-1-2-14(17(20)26-8-12-5-23-12)15(3-10)18(21)27-9-13-6-24-13/h1-3,11-13H,4-9H2
InChIKeyYNOWBNNLZSSIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triglycidyl Trimellitate: Chemical Identity and Market Overview


Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate (CAS 7237-83-4), industrially known as triglycidyl trimellitate (TML), is a trifunctional aromatic glycidyl ester epoxy compound with molecular formula C₁₈H₁₈O₉ and molecular weight 378.3 g/mol [1]. It belongs to the glycidyl ester class of epoxy curing agents and is most commonly deployed as the trifunctional component (25 wt%) in the commercial hardener blend ARALDITE® PT 910 (Huntsman), together with 75 wt% diglycidyl terephthalate (DGT), serving as a TGIC-free crosslinker for carboxyl-functional polyester powder coatings . The pure compound is a liquid at ambient temperature, necessitating its formulation as a solid solution with DGT for powder coating applications [2]. Its REACH registration is listed as 'Cease Manufacture' by Huntsman Advanced Materials (Europe) BV as of 2012, though the PT 910 blend remains commercially active globally under EPA TSCA [3].

Why Generic TGIC-Free Substitution of TML Falls Short


The glycidyl ester curing agent market features multiple 'TGIC-alternative' products, including β-hydroxyalkylamides (HAA, e.g., Primid XL552), diglycidyl terephthalate (DGT) alone, and the PT 910 blend containing TML. However, indiscriminate substitution among these options risks significant performance trade-offs. HAA-based systems release water during cure, causing pinhole defects in thick films (>80 μm) [1]. DGT alone provides only bifunctional crosslinking (EEW ~139 g/eq), yielding lower crosslink density and insufficient hardness (≤H pencil hardness) [2]. The PT 910 blend leverages TML's trifunctional architecture to achieve increased crosslink density, but its higher epoxy equivalent weight (~150 g/eq) versus TGIC (101 g/eq) increases hardener consumption approximately 1.5-fold, directly impacting formulation cost [3]. Furthermore, TML's ambient-temperature liquid state depresses the glass transition temperature (Tg) of the powder coating blend, reducing storage stability unless compensated by higher-Tg polyester resins [4]. These interdependent variables mean that procurement decisions based solely on 'TGIC-free' labeling — without quantitative assessment of crosslink density, hardener loading ratio, storage stability, and film performance — will likely result in suboptimal coating performance or unexpected cost escalation.

Quantitative Differentiation Evidence for TML vs. Comparators


Regulatory Hazard Classification: Absence of Mutagenicity vs. TGIC

Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate (TML / PT 910 blend) carries a fundamentally different GHS hazard profile compared to the industry-standard TGIC (triglycidyl isocyanurate, CAS 2451-62-9). TGIC is classified under EU CLP as a Category 1B germ cell mutagen (Muta. 1B; H340: 'May cause genetic defects'), in addition to Acute Toxicity Category 3 (H331), Serious Eye Damage Category 1 (H318), and Skin Sensitization Category 1 (H317) [1]. In contrast, the aggregated GHS classification for TML, per 601 company notifications to the ECHA C&L Inventory, comprises only Skin Irritation Category 2 (H315, 82.5% of notifiers), Skin Sensitization Category 1 (H317, 99.8%), Eye Irritation Category 2 (H319, 99.8%), and Aquatic Chronic 2 (H411, 70.4%) — with no mutagenicity, carcinogenicity, or acute inhalation toxicity classifications present [2]. Huntsman explicitly states that PT 910's glycidyl ester chemistry 'translates in a more favourable labelling status in the European Union' versus PT 810 (TGIC) . This differential has direct regulatory consequences: TGIC is effectively banned in EU powder coating formulations, whereas PT 910 maintains regulatory acceptability across EU, US (EPA TSCA Active), and Asia-Pacific markets [3].

Regulatory toxicology GHS classification Powder coating safety REACH compliance

Coating Mechanical Performance vs. TGIC

A direct comparative study published in Polymer Materials Science & Engineering (2024) evaluated PT 910 (formulated as a 1:3 mass ratio of TML to DGT) against TGIC as curing agents for identical carboxyl-polyester powder coating formulations [1]. The PT 910-cured coating demonstrated superior mechanical properties across all tested metrics: impact strength improved from ±40 kg·cm (TGIC) to ±50 kg·cm (PT 910), representing a 25% enhancement; cross-hatch adhesion improved from Grade 2 to Grade 0 (highest achievable rating per ISO 2409); and pencil hardness increased from HB to 3H, representing a 6-grade improvement on the Wolff-Wilborn scale [1]. The increase in hardness from HB (soft) to 3H (hard) is attributable to the aromatic benzene-1,2,4-tricarboxylate core of TML providing a rigid trifunctional crosslink junction, yielding higher crosslink density than TGIC's triazine ring despite TML's lower practical epoxy functionality (average 2.5 vs. TGIC's theoretical 3.0 epoxy groups per molecule) [2].

Powder coating Mechanical properties Impact resistance Adhesion testing

Thermal Stability Advantage Over TGIC

Thermogravimetric analysis (TGA) comparing PT 910-cured and TGIC-cured powder coatings revealed that the PT 910 system exhibits a decomposition temperature (T_d) approximately 62.5°C higher than the TGIC system [1]. While the absolute decomposition temperatures were not specified in the publicly available abstract, this magnitude of improvement represents a substantial enhancement in thermal stability. This is consistent with Huntsman's technical documentation, which specifically notes that PT 910-based coatings exhibit 'over bake stability (especially in gas fired ovens)' as a distinguishing product feature . The improved thermal stability stems from the aromatic benzene tricarboxylate core structure of TML, which provides greater thermal resistance compared to the triazine ring of TGIC [2]. In boil-water resistance testing (100°C water immersion for 2 hours), PT 910 coatings retained 5% higher gloss compared to TGIC controls [1].

Thermal stability Thermogravimetric analysis Overbake resistance Powder coating durability

Epoxy Equivalent Weight and Cost-of-Use Implications

The epoxy equivalent weight (EEW) of PT 910 is approximately 150 g/eq, substantially higher than TGIC's EEW of 101 g/eq [1]. This difference is directly attributable to the blend composition: PT 910 contains only 25 wt% of the trifunctional TML component (theoretical EEW = 126.1 g/eq based on MW 378.3 / 3 epoxy groups) and 75 wt% of bifunctional DGT (theoretical EEW = 139.1 g/eq based on MW 278.26 / 2 epoxy groups), yielding a blended EEW of ~150 g/eq [2]. The practical consequence is that PT 910 must be used at approximately 1.5 times the loading level of TGIC to achieve equivalent stoichiometric crosslinking of a given carboxyl-functional polyester resin [1]. The TML component itself exhibits a practical epoxy value of 0.709 eq/100g (measured), corresponding to an EEW of ~141 g/eq — below the theoretical value, indicating incomplete epoxidation or oligomerization during synthesis [3]. For procurement, this means that raw material cost-per-kilogram comparisons between PT 910 and TGIC must be adjusted by a factor of ~1.5× to reflect the true delivered crosslinking equivalent.

Epoxy equivalent weight Stoichiometry Formulation cost Curing agent loading

Hydrophilicity vs. Conventional Epoxy Resins

Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate exhibits distinctly higher hydrophilicity compared to conventional bisphenol A-based epoxy resins. Its predicted water solubility is 654 mg/L at 20°C (experimental) , with a ChemSpider-estimated value of 3,304 mg/L at 25°C , and a predicted logP of 0.82 (ALOGPS) to 1.51 (ChemAxon) [1]. This contrasts sharply with DGEBA-type epoxy resins (e.g., EPON 828, EEW ~188 g/eq), which exhibit logP values typically in the range of 3–4 and water solubility below 10 mg/L [2]. The hydrophilic nature, attributed to the three ester carbonyl groups and three epoxide oxygens in the molecular structure, has been noted as a functional feature: 'Tris(oxiran-2-ylmethyl) benzene-1,2,4-tricarboxylate has low energy and is hydrophilic in nature, so it can be used as a binder or crosslinker in coatings' . This property influences wetting behavior on polar substrates, compatibility with aqueous pre-treatment residues, and moisture sensitivity of the cured coating. The predicted hydrogen bond acceptor count of 9 (vs. 4 for DGEBA) quantitatively underscores the enhanced polarity [1].

Water solubility Hydrophilicity LogP Epoxy formulation Binder compatibility

Polyurethane Stabilization as a Unique Functional Niche

Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate (TML/triglycidyl trimellitate) possesses a demonstrated application in polyurethane (PU) stabilization that is not shared by TGIC. U.S. Patent 5,900,439 explicitly claims stabilized polyurethane compositions comprising diglycidyl terephthalate and/or triglycidyl trimellitate at 3–60% by weight, in combination with UV filters (benzotriazoles) [1]. The patent teaches that the glycidyl ester compounds act as acid scavengers within the PU matrix, capturing HCl and other acidic degradation byproducts that catalyze polymer chain scission, while the aromatic ester core contributes to UV absorption synergistically with added benzotriazole stabilizers. TGIC, by contrast, is not described for this application due to its mutagenicity classification and the absence of the ester linkage that imparts the specific acid-scavenging and UV-synergistic mechanism . The liquid physical state of pure TML at ambient temperature also facilitates its incorporation into liquid PU precursor mixtures, unlike solid TGIC which requires dissolution [2]. This application space represents a procurement-relevant differentiation: laboratories or manufacturers seeking a dual-functional epoxy compound for both coating crosslinking and PU stabilization can consolidate their supply chain around TML-containing products, while TGIC is restricted to coating-only applications.

Polyurethane stabilization UV stabilizer Non-coating application Epoxy additive

Application Scenarios Where TML Delivers Verifiable Advantage


EU-Compliant Weatherable Architectural Powder Coatings

For architectural powder coating manufacturers supplying the European market, the use of TML-based PT 910 is not merely a performance choice but a regulatory necessity. TGIC (Araldite PT 810) is classified as Muta. 1B (H340) under EU CLP and is effectively excluded from EU powder coating formulations [1]. PT 910 provides a drop-in alternative with 'more favourable labelling status' while delivering comparable weatherability. Coatings formulated with PT 910 exhibit gloss retention within 2% of TGIC after 500 hours of UV aging, and superior boil-water resistance (+5% gloss retention after 100°C/2h) [2]. Additionally, the PT 910 system produces no volatile byproducts during cure (pure addition mechanism), enabling thick-film applications (>100 μm) without pinhole defects — a known limitation of HAA (Primid) alternatives [3]. This scenario directly leverages the differentiation evidence from GHS classification and thermal/hydrolytic stability data.

High-Hardness Industrial Coatings for Automotive and ACE

Automotive underbody and agricultural/construction equipment (ACE) coatings demand high pencil hardness (≥2H) combined with excellent impact resistance (≥50 kg·cm) to withstand stone chipping and mechanical abrasion [1]. PT 910-cured coatings achieve 3H pencil hardness and ±50 kg·cm impact strength, outperforming TGIC (HB, ±40 kg·cm) on both metrics simultaneously . The 6-grade hardness improvement (HB → 3H) is mechanically significant: HB coatings are susceptible to scratching during assembly and transport, while 3H coatings resist marring. The 62.5°C higher TGA decomposition temperature also provides tolerance to the high-temperature (200°C+) bake cycles common in ACE coating lines with gas-fired ovens . Allnex has specifically developed superdurable polyester resins optimized for the DGT/TML blend in ACE corrosion-resistant applications [2], confirming industrial adoption of this differentiation.

Stabilized Polyurethane Formulations

Manufacturers of both powder coatings and cast/thermoplastic polyurethane products can exploit the dual functionality of triglycidyl trimellitate as a crosslinker and an acid-scavenging stabilizer. U.S. Patent 5,900,439 demonstrates effective PU stabilization at TML loadings of 3–60 wt% when combined with benzotriazole UV filters [1]. The epoxide groups capture HCl and acidic degradation species that would otherwise catalyze PU chain scission, while the aromatic ester backbone synergizes with UV absorbers [1]. This application is inaccessible to TGIC due to its mutagenicity classification and lack of ester functionality . For procurement, this enables supply chain consolidation: a single epoxy compound (TML) can serve both the powder coating crosslinking and PU stabilization needs, reducing inventory complexity and qualifying a single raw material supplier relationship.

Coil Coating Lines Requiring Wide Overbake Tolerance

Coil coating applications demand powder coatings that remain free-flowing during storage (no sintering/blocking) yet cure rapidly on high-speed lines (60–200 m/min) with wide oven temperature fluctuations. TML's ambient liquid state presents a storage stability challenge, requiring formulators to select polyester resins with glass transition temperatures above 60°C to prevent powder sintering [1]. However, when properly formulated, the PT 910 system provides 'good storage stability and giving coatings with good coating properties, particularly high exterior durability and stable flexibility' suitable for coil coating technology . The key procurement insight is that PT 910 must be paired with specifically designed high-Tg polyester resins; generic polyester resins formulated for TGIC will yield inadequate storage stability. This creates a supplier selection criterion: resin suppliers offering PT 910-qualified polyester grades (e.g., Allnex superdurable series [2]) provide a validated system approach that de-risks formulation development.

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